molecular formula C11H13NO7 B8301952 Methyl 3-hydroxy-2-{[2-(methyloxy)ethyl]oxy}-5-nitrobenzoate

Methyl 3-hydroxy-2-{[2-(methyloxy)ethyl]oxy}-5-nitrobenzoate

Cat. No. B8301952
M. Wt: 271.22 g/mol
InChI Key: ITGDSKKXQDPVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872014B2

Procedure details

Methyl 2-{[2-(methyloxy)ethyl]oxy}-5-nitro-3-[(phenylcarbonyl)oxy]benzoate (8.1 g, 21.6 mmol) was dissolved in methanol (150 mL) followed by the addition of potassium carbonate (3.3 g, 24 mmol). The reaction mixture was stirred at room temperature for one hour, filtered and then acidified with 4N hydrogen chloride in dioxane. It was concentrated and then re-dissolved in ethyl acetate (100 mL), washed with water and brine (100 mL each), dried over sodium sulfate, filtered and concentrated to give an oily residue which was purified by flash chromatography (silica gel, 30% ethyl acetate-hexane) to provide methyl 3-hydroxy-2-{[2-(methyloxy)ethyl]oxy}-5-nitrobenzoate (8.1 g, 21.0 mmol, 97% yield). 1H NMR (400 MHz, CDCl3): 8.69 (s, 1H), 8.24-8.23 (d, 1H), 7.95-7.94 (d, 1H), 4.31-4.29 (m, 2H), 3.95 (s, 3H), 3.79-3.77 (m, 2H), 3.58 (s, 3H).
Name
Methyl 2-{[2-(methyloxy)ethyl]oxy}-5-nitro-3-[(phenylcarbonyl)oxy]benzoate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[C:15]([O:16]C(C2C=CC=CC=2)=O)=[CH:14][C:13]([N+:25]([O-:27])=[O:26])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9].C(=O)([O-])[O-].[K+].[K+]>CO>[OH:16][C:15]1[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[C:7]([CH:12]=[C:13]([N+:25]([O-:27])=[O:26])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Methyl 2-{[2-(methyloxy)ethyl]oxy}-5-nitro-3-[(phenylcarbonyl)oxy]benzoate
Quantity
8.1 g
Type
reactant
Smiles
COCCOC1=C(C(=O)OC)C=C(C=C1OC(=O)C1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water and brine (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, 30% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)OC)C=C(C1)[N+](=O)[O-])OCCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.